3-Amino-1,4,6-trimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid
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Overview
Description
3-Amino-1,4,6-trimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the family of pyrrolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,4,6-trimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction proceeds through a series of steps, including condensation and cyclization, to form the desired pyrrolopyridine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,4,6-trimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Amino-1,4,6-trimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-1,4,6-trimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and have been studied for their biological activities.
Indole Derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities.
Uniqueness
3-Amino-1,4,6-trimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution and amino group contribute to its reactivity and potential as a bioactive molecule .
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-amino-1,4,6-trimethylpyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H13N3O2/c1-5-4-6(2)13-10-7(5)8(12)9(11(15)16)14(10)3/h4H,12H2,1-3H3,(H,15,16) |
InChI Key |
XCZGTILVDQLEAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(N2C)C(=O)O)N)C |
Origin of Product |
United States |
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